molecular formula C11H18N2O2 B173094 (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate CAS No. 142253-50-7

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Cat. No.: B173094
CAS No.: 142253-50-7
M. Wt: 210.27 g/mol
InChI Key: GSNDDHMLFYORQI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chemical compound commonly used as an intermediate in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a cyanomethyl substituent. This compound is of interest due to its utility in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-2-(cyanomethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Hydrolysis: Yields (S)-2-(carboxymethyl)pyrrolidine-1-carboxylic acid.

    Reduction: Yields (S)-2-(aminomethyl)pyrrolidine-1-carboxylate.

    Substitution: Yields various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and other bioactive compounds.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: In the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(cyanomethyl)pyrrolidine-1-carboxylate: Lacks the tert-butyl ester group.

    (S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Contains an amine group instead of a nitrile group.

    (S)-Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and cyanomethyl groups, which provide distinct reactivity and synthetic utility. This combination allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNDDHMLFYORQI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.